TMPA

Synthetic Organic Chemistry Cross-Coupling Methylation

Researchers requiring high-yield methylation or reliable flame-retardant additives face supply inconsistencies. Trimethyl phosphate (TMPA; CAS 512-56-1) solves these challenges with proven, multi-application performance: - Methylation: Achieves superior yields over MeOTs/MeI in copper-catalyzed couplings, validated at 200 mmol scale for process chemistry. - Battery Safety: Enhances thermal stability in LiPF₆ electrolytes to prevent thermal runaway in large-format cells. - Defense Research: Serves as a less-toxic simulant for nerve agents (sarin, VX) with matched decomposition products. Supplied with ≥98% purity and comprehensive documentation, ensuring immediate research and development readiness.

Molecular Formula C3H9O4P
C3H9O4P
(CH3O)3PO
Molecular Weight 140.07 g/mol
CAS No. 512-56-1
Cat. No. B042188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMPA
CAS512-56-1
SynonymsNSC 58985;  TMP;  TMPA;  TMPO;  Trimethoxyphosphine Oxide;  Trimethyl Orthophosphate;  Trimethyl Phosphate
Molecular FormulaC3H9O4P
C3H9O4P
(CH3O)3PO
Molecular Weight140.07 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC
InChIInChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3
InChIKeyWVLBCYQITXONBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 5.0X10+5 mg/L at 25 °C
Slightyl soluble in ethanol;  soluble in ethyl ether
Soluble in alcohol, ether and organic solvents
Soluble in gasoline
Solubility in water, g/100ml at 25Â °C: 50 (good)

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Phosphate (TMPA) Technical Baseline


Trimethyl phosphate (TMPA; CAS 512-56-1), the trimethyl ester of phosphoric acid with the formula (CH3O)3PO, is a colorless, nonvolatile liquid [1]. It functions as a versatile organophosphorus compound across multiple industrial domains: as a methylating agent in organic synthesis [2], a flame-retardant plasticizer in polymer systems [3], an electrolyte additive for lithium-ion battery safety enhancement [4], and a widely employed simulant for organophosphorus nerve agents in decontamination and detection research [5]. Its low molecular weight (140.08 g/mol) and high phosphorus content (22.1%) underpin its utility in applications demanding high elemental density per unit mass.

Trimethyl Phosphate (TMPA) Substitution Risks


Despite belonging to the same organophosphate ester class, trimethyl phosphate (TMPA) cannot be simply interchanged with its closest homologs—triethyl phosphate (TEP) or tri-n-butyl phosphate (TBP)—nor with structurally related compounds like trimethyl phosphite (TMP(i)) or dimethyl methylphosphonate (DMMP). Critical differences in alkyl chain length, oxidation state (phosphate vs. phosphite), and methylating capacity produce divergent performance in key applications. In lithium-ion battery electrolytes, TMPA and TMP(i) exhibit opposing electrochemical effects despite both reducing flammability [1]. In synthetic methylation reactions, TMPA provides higher yields than methyl tosylate (MeOTs) or methyl iodide (MeI) under copper-catalyzed conditions [2]. In flame inhibition, TMPA and DMMP produce identical phosphorus-containing radical species but differ in volatility and practical handling [3]. Substituting without verifying application-specific quantitative performance introduces measurable risk of electrochemical degradation, reduced synthetic yield, or inadequate flame suppression.

Trimethyl Phosphate (TMPA) Quantitative Comparison


Methylation Yield Advantage in Arylboronic Ester Coupling

TMPA outperforms both methyl tosylate (MeOTs) and methyl iodide (MeI) as a methylating agent in copper-catalyzed coupling with arylboronic esters. In a comparative study across multiple aryl substrates, TMPA consistently produced higher isolated yields than MeOTs or MeI under analogous copper-catalyzed conditions. The slow-release mechanism generates methyl iodide in situ at low concentration, minimizing side reactions and improving selectivity [1].

Synthetic Organic Chemistry Cross-Coupling Methylation

Electrochemical Performance vs. Trimethyl Phosphite

In a direct comparative study of electrolyte additives, trimethyl phosphate (TMP(a)) and trimethyl phosphite (TMP(i)) were evaluated in lithium-ion cells. Both compounds reduced electrolyte flammability. However, TMP(a) improved thermal stability at the expense of some electrochemical performance degradation, whereas TMP(i) enhanced both thermal stability and electrochemical performance. This functional divergence means the two cannot be interchanged without consequence for cell cycling and capacity retention [1].

Lithium-Ion Batteries Electrolyte Additives Flame Retardancy

Cytogenetic Effects vs. TEPA in Bone Marrow

In vivo cytogenetic evaluation in male rat bone marrow cells compared TMPA against the aziridine-based alkylating agent TEPA. At the highest tested doses, TMPA (2000 mg/kg) induced cytogenetic damage that was less severe than that induced by TEPA at 10 mg/kg. Additionally, the proportion of surviving bone marrow cells was greater following TMPA exposure than TEPA exposure. Despite this, TMPA was concluded to pose a greater potential genetic hazard than TEPA based on the overall data profile [1].

Genetic Toxicology Mutagenicity Safety Assessment

Flame Inhibition Equivalence with DMMP

Experimental and computational flame inhibition studies demonstrate that trimethyl phosphate (TMP) and dimethyl methylphosphonate (DMMP) exhibit effectively identical inhibition efficiency in laminar propane flames, independent of their distinct molecular structures. Both compounds decompose to produce the same active phosphorus-containing radical species (HOPO and HOPO2) that catalyze H and OH radical recombination, the primary mechanism of flame suppression [1]. Quantitative determination of final phosphorus-containing products (PO, PO2, HOPO, HOPO2) from TMP and DMMP destruction in premixed H2/O2 flames shows comparable species distribution and concentration profiles [2].

Flame Retardancy Combustion Chemistry Polymer Additives

Subchronic Toxicity Parity with Other Alkyl Phosphates

A 9-week dietary feeding study in male rats compared trimethyl phosphate (TMP) against triethyl phosphate (TEP), tri-n-butyl phosphate (TBP), trioctyl phosphate (TOP), and tricresyl phosphate (TCP) at 0.5% inclusion. Body weights in TMP- and TBP-treated groups were significantly lower than controls. However, no statistically significant differences in overall toxicity were observed among the test compounds (TMP, TEP, TBP, TOP, TCP), although differences existed between treated and control groups for specific organ weights, hematological values, and serum components [1].

Toxicology Regulatory Safety Subchronic Exposure

Nucleoside Methylation Site Selectivity

In aqueous solution, TMPA methylates ribonucleosides with a defined, pH-dependent selectivity hierarchy. At pH 7, the reactivity order is C (N-3) ≳ G (N-7) > A (N-1) > U (N-3). At pH 8.5–10, the order shifts to U (N-3) > G (N-1 > N-7 > O-6) > A [N-1 > 2′(3′)-OH] > C (N-3). At pH >11, carbohydrate hydroxyl groups also undergo methylation [1]. This pH-dependent site selectivity profile distinguishes TMPA from other methylating agents (e.g., dimethyl sulfate, methyl iodide) that exhibit different nucleobase preferences and pH sensitivity profiles.

Nucleic Acid Chemistry Alkylation Bioconjugation

Trimethyl Phosphate (TMPA) Application Scenarios


Copper-Catalyzed Methylation of Arylboronic Esters

Based on TMPA's demonstrated yield superiority over MeOTs and MeI in copper-catalyzed coupling reactions [1], this scenario applies to medicinal chemistry and agrochemical development programs requiring high-yield installation of methyl groups onto complex aryl scaffolds. The slow-release mechanism minimizes side reactions with sensitive functional groups, enabling late-stage methylation of drug candidates and bioactive molecules. The method has been validated on a 200 mmol scale, confirming scalability for process chemistry applications. Procurement of TMPA specifically for this workflow is justified when reaction yields are the primary cost driver and when conventional alkylating agents have proven inadequate.

Thermal Stability Enhancement in Li-Ion Electrolytes

TMPA improves the thermal stability of LiPF6-based electrolytes, reducing flammability risk in lithium-ion cells [1]. This scenario is appropriate for battery applications where thermal runaway prevention is paramount—such as large-format cells for electric vehicles or energy storage systems—and where the observed electrochemical performance degradation is within acceptable limits for the specific duty cycle. Procurement of TMPA over TMP(i) is specifically indicated when thermal stability is the prioritized safety parameter and the application does not demand the simultaneous electrochemical performance enhancement that TMP(i) provides.

Nerve Agent Simulant for Decontamination and Detection

TMPA's established role as a simulant for nerve agents such as sarin and VX [1] is supported by comprehensive thermophysical property characterization [2] and flame destruction chemistry studies [3]. This scenario applies to defense and civilian research laboratories developing chemical detection sensors, decontamination protocols, or incineration technologies for chemical warfare agents. TMPA offers a less toxic alternative to live agents while maintaining similar molecular structure and phosphorus-containing decomposition products (PO, PO2, HOPO, HOPO2). Procurement of TMPA over other simulants (TEP, DMMP, DEMP) should be based on specific property matching requirements to the target nerve agent.

Positive Control in Genetic Toxicology Testing

Based on TMPA's characterized cytogenetic effects in rodent bone marrow [1], its chronic toxicity and carcinogenicity evaluation in NTP bioassays [2], and its activity in bacterial mutagenicity (Ames) testing [2], TMPA serves as a well-documented positive control for genotoxicity screening programs. The compound's dose-response relationship and the less severe cytogenetic damage at 2000 mg/kg relative to TEPA at 10 mg/kg provide researchers with a genotoxic agent that offers a wider working dose range for assay development and validation. Procurement for this purpose is indicated when a non-aziridine, phosphate-based alkylating agent positive control is required for regulatory-compliant genotoxicity testing batteries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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